molecular formula C14H14O3S B15090955 Methyl 4-phenethoxythiophene-2-carboxylate

Methyl 4-phenethoxythiophene-2-carboxylate

Cat. No.: B15090955
M. Wt: 262.33 g/mol
InChI Key: ZLIRTSJRHOEYQA-UHFFFAOYSA-N
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Description

Methyl 4-phenethoxythiophene-2-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are five-membered heterocyclic compounds containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-phenethoxythiophene-2-carboxylate typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenethoxythiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-phenethoxythiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-phenethoxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenethoxy group and the thiophene ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-phenethoxythiophene-2-carboxylate is unique due to the presence of the phenethoxy group, which imparts distinct chemical and biological properties. This differentiates it from other thiophene derivatives, making it a valuable compound for various applications.

Biological Activity

Methyl 4-phenethoxythiophene-2-carboxylate is a compound of increasing interest in the fields of organic and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H12_{12}O2_{2}S
  • Molecular Weight : Approximately 236.30 g/mol
  • Structural Features : The compound contains a thiophene ring substituted with a phenethoxy group and a carboxylate ester, contributing to its lipophilicity and electronic properties which may enhance biological interactions.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against various bacterial strains. The presence of the thiophene ring is crucial, as compounds with similar structures have shown potent antibacterial effects.

Case Studies and Research Findings

  • Antibacterial Activity : A study examining various thiophene derivatives found that modifications in the thiophene structure significantly influenced their antibacterial potency. This compound was noted for its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that the phenethoxy substitution enhances the compound's lipophilicity, which may improve its ability to penetrate bacterial membranes. Variations in substituents on the thiophene ring were found to correlate with differences in biological activity, highlighting the importance of functional group positioning .
  • Comparative Analysis :
    Compound NameStructural FeaturesBiological Activity
    This compoundPhenethoxy group; ester functionalityNotable antimicrobial potential
    Methyl 4-methylthiophene-2-carboxylateMethyl substituentLower antibacterial activity
    Methyl 4-chlorothiophene-2-carboxylateChlorine substituentHigher antimicrobial activity
    Methyl 3-hydroxythiophene-2-carboxylateHydroxyl groupEnhanced solubility; variable activity

The exact mechanisms through which this compound exerts its antimicrobial effects are still under investigation. However, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways within microbial cells.

Potential Applications

Given its promising biological activity, this compound has several potential applications:

  • Pharmaceutical Development : As a candidate for new antibacterial agents, particularly in the face of rising antibiotic resistance.
  • Agricultural Use : Its antimicrobial properties may also be explored for use in agricultural settings to combat plant pathogens.

Future Research Directions

Further studies are necessary to:

  • Elucidate the precise mechanisms of action.
  • Investigate the pharmacokinetics and toxicity profiles in vivo.
  • Explore modifications to enhance efficacy and reduce potential side effects.

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

methyl 4-(2-phenylethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C14H14O3S/c1-16-14(15)13-9-12(10-18-13)17-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3

InChI Key

ZLIRTSJRHOEYQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)OCCC2=CC=CC=C2

Origin of Product

United States

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